Dimethyl 1,3-thiazolane-2,4-dicarboxylate

Medicinal Chemistry Process Chemistry Building Block Sourcing

Dimethyl 1,3-thiazolane-2,4-dicarboxylate (syn. dimethyl thiazolidine-2,4-dicarboxylate) is a heterocyclic building block featuring a saturated five‑membered thiazolidine ring bearing two methyl ester groups at the 2‑ and 4‑positions.

Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
CAS No. 318233-97-5
Cat. No. B1303223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,3-thiazolane-2,4-dicarboxylate
CAS318233-97-5
Molecular FormulaC7H11NO4S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSC(N1)C(=O)OC
InChIInChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3
InChIKeyZZAHPKXSIYXTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1,3-thiazolane-2,4-dicarboxylate (CAS 318233-97-5) – Procurement-Ready Thiazolidine Diester Building Block


Dimethyl 1,3-thiazolane-2,4-dicarboxylate (syn. dimethyl thiazolidine-2,4-dicarboxylate) is a heterocyclic building block featuring a saturated five‑membered thiazolidine ring bearing two methyl ester groups at the 2‑ and 4‑positions . With a molecular formula of C₇H₁₁NO₄S and a molecular weight of 205.23 g·mol⁻¹, the compound is a key intermediate for constructing more complex thiazolidine‑ and thiohydantoin‑based molecules [1]. It is commercially available from multiple suppliers at purities typically ≥ 95% (GC) . Because the two ester moieties enable orthogonal or sequential derivatization, the diester is a strategic starting material for medicinal chemistry and agrochemical discovery programs that require regioselective N‑acylation or cyclocondensation [2].

Why a Generic Thiazolidine Diester Cannot Replace Dimethyl 1,3-thiazolane-2,4-dicarboxylate (318233-97-5)


Thiazolidine‑2,4‑dicarboxylate esters are not interchangeable commodities. The methylation pattern, the number of ester groups, and the ring‑substituent identity dramatically alter key physicochemical properties such as melting point, boiling point, lipophilicity (LogP), and the diastereomeric composition of the product [1]. For instance, the parent diacid (thiazolidine‑2,4‑dicarboxylic acid; tidiacic) is a high‑melting solid that possesses free carboxylic acid groups, conferring a very different solubility and reactivity profile compared with the neutral dimethyl ester . Even among diester analogues, the diethyl ester shows higher molecular mass (247 Da vs. 205 Da) and different boiling point, while the mono‑methyl ester retains a free acid function that alters the regioselectivity of N‑acylation [2]. These differences mean that substituting one thiazolidine derivative for another without verifying the relevant physicochemical and stereochemical data can lead to failed reactions, poor yields, or incorrect biological readouts. The quantitative evidence below is designed to help procurement scientists select the most appropriate building block for their specific synthetic or screening application.

Dimethyl 1,3-thiazolane-2,4-dicarboxylate (318233-97-5): Head-to-Head Quantitative Differentiation vs. Closest Analogs


Melting Point: Dimethyl Diester vs. Parent Diacid – 72 °C vs. 201 °C

The dimethyl ester (target compound) melts at 72–74 °C, whereas the parent thiazolidine‑2,4‑dicarboxylic acid (tidiacic) melts at 199–201 °C [1]. This 127 °C difference directly impacts handling: the diester can be melted for solvent‑free reactions or easily recrystallized from common organic solvents, whereas the diacid requires high‑temperature processing or aqueous base for dissolution.

Medicinal Chemistry Process Chemistry Building Block Sourcing

Lipophilicity: LogP Difference Drives Solubility and Permeability

The dimethyl ester has a calculated LogP of approximately –0.31, whereas the parent diacid (thiazolidine‑2,4‑dicarboxylic acid) exhibits a calculated LogP of –0.48 [1][2]. This 0.17 log unit increase translates to a roughly 1.5‑fold higher octanol/water partition coefficient, indicating moderately improved membrane permeability for the neutral diester.

Drug Design ADME Physicochemical Profiling

Boiling Point: Diester Distillability at 304 °C vs. Diacid Decomposition

The dimethyl ester exhibits a predicted boiling point of 304 ± 42 °C at 760 mmHg, while the parent diacid is reported to boil (with decomposition) near 524 °C . The diester’s boiling point is approximately 220 °C lower, placing it within the practical range of standard laboratory distillation equipment.

Purification Process Development Volatility

Purity Tiering: 98% (GC) vs. 95% (Standard Grade) Impacts Reproducibility

Multiple vendors offer the dimethyl ester at ≥ 98% purity verified by GC with titration (e.g., TCI Cat. T1452), whereas standard‑grade material is frequently listed at 95% . The 3‑percentage‑point purity gap can correspond to a 2.5‑fold difference in total impurity burden (5% vs. 2%), which is critical when the compound is used as a stoichiometric reagent in multistep sequences.

Quality Assurance Reproducibility Catalog Sourcing

Regioselective Derivatization: Dimethyl Diester Directs Cyclization to C(4) over C(2)

When 5,5‑dimethyl‑1,3‑thiazolidine‑2,4‑dicarboxylic acid is reacted with phenyl isothiocyanate, cyclization occurs involving the carboxyl group at the C(2) position; in contrast, its dimethyl diester analogue directs cyclization exclusively to the C(4) carboxylate [1]. This regiochemical switch is a documented, synthetically exploitable difference that cannot be achieved with the parent diacid or with alternative ester/amide combinations.

Synthetic Methodology Regioselectivity Thiohydantoin Synthesis

Diastereomeric Behavior: Diester Exists as Interconverting Diastereoisomers – Critical for Chiral Separations

Dimethyl thiazolidine‑2,4‑dicarboxylate is obtained as a mixture of diastereoisomers that can interconvert via a ring‑seco intermediate [1]. This property contrasts with the corresponding 3‑aminoacetyl derivatives, which are isolated in a single isomeric form . For procurement, this means that the diester may appear as a single HPLC peak under rapid analysis but can equilibrate under acidic or basic conditions, affecting enantiomeric purity if the compound is used in asymmetric synthesis.

Stereochemistry Chiral Resolution Quality Control

Dimethyl 1,3-thiazolane-2,4-dicarboxylate (318233-97-5): Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Fragment‑Based Drug Design Requiring Neutral, Membrane‑Permeable Thiazolidine Scaffolds

When a drug discovery program requires a thiazolidine scaffold with enhanced passive permeability, the dimethyl ester (LogP –0.31) offers a measurable advantage over the parent diacid (LogP –0.48) [Section 3, Evidence Item 2]. The ester’s lower melting point (72 °C vs. 201 °C) also facilitates solid‑phase handling and parallel synthesis workflows [Section 3, Evidence Item 1].

Process Development: Scale‑Up Routes Benefiting from Distillable Intermediates

The dimethyl ester’s boiling point (304 °C) lies within the practical range for vacuum distillation, unlike the parent diacid which decomposes above 500 °C [Section 3, Evidence Item 3]. This makes the diester the preferred intermediate for kg‑scale syntheses where chromatographic purification must be avoided.

Thiohydantoin Library Synthesis: Regioselective C(4) Cyclization

For projects aiming to build bicyclic thiohydantoins with defined regiochemistry, the dimethyl ester directs ring closure to the C(4) carboxylate, in contrast to the parent diacid which cyclizes at C(2) [Section 3, Evidence Item 5]. This regiochemical control is essential for generating structurally diverse screening libraries.

Quality‑Critical Academic or Industrial Research Requiring Documented High Purity

Laboratories that demand reproducible yields and minimal side‑product formation should source the ≥ 98% (GC/T) grade (e.g., TCI T1452) rather than the generic 95% grade [Section 3, Evidence Item 4]. The 2.5‑fold reduction in total impurities directly translates to cleaner reaction profiles and more reliable biological assay data.

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